2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol is an organic compound characterized by the presence of tert-butylperoxy groups and an aminoethanol backbone. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol typically involves the reaction of tert-butyl hydroperoxide with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield peroxides or alcohols, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxides and other oxygen-containing compounds.
Biology: The compound is employed in biochemical studies to investigate the effects of peroxides on biological systems.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, with studies focusing on its antioxidant properties.
Industry: It is used in the production of polymers and other industrial materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism by which 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the tert-butylperoxy groups. These ROS can interact with various molecular targets, leading to oxidative stress or other biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne: This compound also contains tert-butylperoxy groups and is used in similar applications.
2,2-Bis(tert-butylperoxy)butane: Another compound with tert-butylperoxy groups, used in polymer production and other industrial processes.
Uniqueness
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol is unique due to its aminoethanol backbone, which imparts distinct chemical properties and reactivity compared to other tert-butylperoxy-containing compounds. This uniqueness makes it particularly valuable in specific research and industrial applications.
Properties
CAS No. |
116459-29-1 |
---|---|
Molecular Formula |
C12H27NO5 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[bis(tert-butylperoxymethyl)amino]ethanol |
InChI |
InChI=1S/C12H27NO5/c1-11(2,3)17-15-9-13(7-8-14)10-16-18-12(4,5)6/h14H,7-10H2,1-6H3 |
InChI Key |
SWTUJODNCUYOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCN(CCO)COOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.